Opiorphin
Overview
Description
Opiorphin is an endogenous chemical compound first isolated from human saliva. It is a pentapeptide consisting of five amino acids: glutamine, arginine, phenylalanine, serine, and arginine (Gln-Arg-Phe-Ser-Arg). This compound has been found to have potent analgesic effects, surpassing those of morphine in some studies. It works by inhibiting the breakdown of enkephalins, which are natural pain-killing opioids in the spinal cord .
Mechanism of Action
Target of Action
Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .
Mode of Action
This compound inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .
Biochemical Pathways
By inhibiting hNEP and hAP-N, this compound increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .
Pharmacokinetics
It’s known that this compound is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of this compound in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .
Result of Action
The primary result of this compound’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, this compound may exert anti-depressive and antipanic action .
Action Environment
It’s known that the levels of this compound in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Opiorphin plays a crucial role in biochemical reactions by acting as an inhibitor of zinc metalloectopeptidases, specifically neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for degrading circulating peptides such as enkephalins and substance P, which are involved in pain modulation . By inhibiting these enzymes, this compound extends the duration of enkephalin activity, enhancing its analgesic effects .
Cellular Effects
This compound influences various cellular processes, particularly in nerve cells of the spinal cord. It prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects . This action is mediated through endogenous opioid-dependent pathways, which are crucial for pain modulation and emotional responses . Additionally, this compound has been shown to exert anti-depressive and anxiolytic effects, further highlighting its impact on cellular signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for the degradation of enkephalins, and their inhibition by this compound results in prolonged enkephalin activity . This mechanism is similar to that of the rat peptide sialorphin, which also inhibits pain perception by potentiating endogenous opioid receptor-dependent pathways . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent for pain management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its analgesic properties for extended periods . Its rapid degradation in the intestine and poor penetration of the blood-brain barrier pose challenges for its therapeutic application . Modifications to the molecule, such as the transformation of N-terminal glutamine into pyroglutamate, have been explored to enhance its stability and pharmaceutical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound exhibits a dose-dependent analgesic effect, with higher doses providing more significant pain relief . At very high doses, potential adverse effects such as respiratory depression and hemodynamic instability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of enkephalins and other neuropeptides . By inhibiting the degradation of these peptides, this compound enhances their physiological roles in pain modulation and emotional responses . The metabolic pathways involving this compound are closely related to those of other endogenous opioid peptides, such as substance P and dynorphins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is secreted by salivary glands and can be detected in saliva . Within the body, this compound interacts with transporters and binding proteins that facilitate its distribution to target tissues . Its localization and accumulation in specific tissues are influenced by factors such as stress, pain, and other physiological conditions .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular space, where it interacts with membrane-bound enzymes such as neutral endopeptidase and aminopeptidase-N . These interactions are crucial for its inhibitory effects on enkephalin degradation . Additionally, post-translational modifications, such as the conversion of N-terminal glutamine to pyroglutamate, play a role in directing this compound to specific cellular compartments and enhancing its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Opiorphin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
For industrial production, recombinant DNA technology can be employed. This involves inserting the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces this compound, which is then purified using techniques such as affinity chromatography. This method allows for the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Opiorphin can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents used in peptide chemistry.
Substitution: Amino acid substitution can be achieved using SPPS by incorporating different protected amino acids during the synthesis process.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified amino acid sequences, which can have different biological activities and stability profiles .
Scientific Research Applications
Opiorphin has a wide range of scientific research applications, including:
Depression and Anxiety: This compound has shown promise in preclinical studies for its potential antidepressant and anxiolytic effects.
Biomarker for Orofacial Conditions: Elevated levels of this compound in saliva have been associated with various orofacial pain conditions, making it a potential biomarker for diagnosing and monitoring these conditions.
Neurobiology Research: This compound’s role in modulating opioid pathways makes it a valuable tool for studying the mechanisms of pain and mood regulation.
Comparison with Similar Compounds
Opiorphin is similar to other endogenous peptides such as sialorphin and spinorphin, which also inhibit the degradation of enkephalins. this compound is unique in its structure and potency:
Sialorphin: A pentapeptide found in rats that inhibits NEP and has analgesic properties similar to this compound.
Spinorphin: A heptapeptide isolated from bovine spinal cord that also inhibits enkephalin-degrading enzymes.
This compound’s unique sequence and higher potency make it a promising candidate for therapeutic applications in pain management and mood disorders .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFCOBVAKAKIT-SXYSDOLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027119 | |
Record name | Opiorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864084-88-8 | |
Record name | Opiorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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